3-Pyrroline, N-nitroso-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

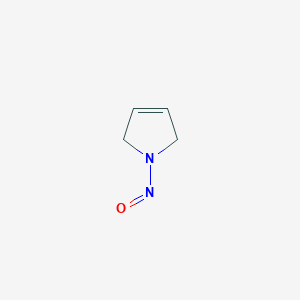

3-Pyrroline, N-nitroso- is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Pyrroline, N-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyrroline, N-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-Pyrroline, N-nitroso- can be synthesized through nitrosation reactions involving pyrrolines. The nitrosation chemistry involves the formation of N-nitrosoiminium ions, which can lead to the production of R-hydroxy-N-nitrosamines. These intermediates are crucial in understanding the reactivity and stability of nitrosated compounds . Theoretical studies indicate that these nitrosamines can undergo retro-ene reactions, leading to the formation of diazonium ions that are capable of alkylating DNA, thereby raising concerns about their carcinogenic potential .

Medicinal Chemistry

The pyrrolidine scaffold, including derivatives like 3-pyrroline, is widely utilized in drug design due to its diverse biological activities. Compounds featuring this scaffold have been reported to exhibit various pharmacological effects:

- Anticancer Properties : Certain derivatives have shown efficacy against cancer cells by interacting with specific molecular targets .

- Antimicrobial Activity : Pyrrolidine-based compounds have demonstrated effectiveness against a range of pathogens, contributing to their potential as antibiotics .

- Neurological Applications : Investigations into glycine transporter inhibitors suggest that pyrrolidine derivatives may offer therapeutic benefits for conditions like schizophrenia by modulating glutamatergic neurotransmission .

Carcinogenic Potential

Research has highlighted the potential carcinogenic nature of N-nitroso compounds, including 3-Pyrroline, N-nitroso-. The mechanism of action is believed to involve DNA alkylation through the formation of reactive diazonium species . Studies have established that the presence of specific structural features in these compounds correlates with their carcinogenicity, emphasizing the importance of understanding their chemical behavior for risk assessment in drug development .

Drug Discovery Insights

Recent studies have focused on optimizing the design of pyrrolidine derivatives to enhance their biological profiles. For example:

- A series of pyrrolidine sulfonamides were developed as selective inhibitors for glycine transporters, showing promise in treating neurological disorders linked to NMDA receptor hypofunction .

- Another study reported the synthesis of dual agonists targeting peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and lipid regulation . These compounds exhibited low nanomolar activity and demonstrated efficacy in lowering glucose levels in diabetic models.

Toxicological Assessments

The carcinogenic potential of N-nitroso compounds has been rigorously evaluated through quantitative structure-activity relationship (QSAR) studies. These studies correlate structural features with biological activity, providing insights into which modifications may mitigate toxicity while preserving therapeutic efficacy . For instance, specific substituents on the pyrrolidine ring were found to influence both biological activity and carcinogenic risk.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of drugs targeting various diseases | Effective against cancer and pathogens |

| Neurological Disorders | Glycine transporter inhibitors for schizophrenia treatment | Modulates glutamatergic neurotransmission |

| Carcinogenic Risk | Evaluation of DNA alkylation potential | Correlation between structure and toxicity |

| Drug Design Optimization | Enhancing biological profiles through structural modifications | Low nanomolar activity in PPAR agonists |

Propiedades

Número CAS |

10552-94-0 |

|---|---|

Fórmula molecular |

C4H6N2O |

Peso molecular |

98.1 g/mol |

Nombre IUPAC |

1-nitroso-2,5-dihydropyrrole |

InChI |

InChI=1S/C4H6N2O/c7-5-6-3-1-2-4-6/h1-2H,3-4H2 |

Clave InChI |

OKFHTQFXGQXDEX-UHFFFAOYSA-N |

SMILES |

C1C=CCN1N=O |

SMILES canónico |

C1C=CCN1N=O |

Key on ui other cas no. |

10552-94-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.